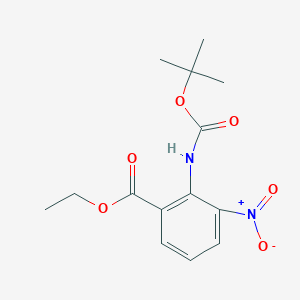

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:

Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Deprotection: Yields the free amine.

Reduction: Yields the corresponding amino compound.

Substitution: Yields various substituted benzoate esters.

Aplicaciones Científicas De Investigación

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is widely used in scientific research, particularly in the fields of:

Mecanismo De Acción

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-((tert-butoxycarbonyl)amino)acetate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a Boc-protected amino group and a nitro group on the benzoate ester

Actividad Biológica

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as Et-2-(Boc)-3-NO2-benzoate, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.3 g/mol

- Boiling Point : Approximately 390.8 °C (predicted)

- Density : 1.268 g/cm³

- pKa : 12.00 ± 0.70 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ |

| Molecular Weight | 310.3 g/mol |

| Boiling Point | 390.8 °C (predicted) |

| Density | 1.268 g/cm³ |

| pKa | 12.00 ± 0.70 |

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive nitrogen species (RNS). These species are known to participate in various biological processes, including:

- Modulation of cellular signaling pathways.

- Antimicrobial activity against bacteria and fungi.

- Potential influence on cardiovascular responses through interactions with angiotensin II receptors.

The compound serves primarily as a synthetic intermediate in the development of angiotensin II receptor antagonists, such as azilsartan and candesartan cilexetil, which are used to manage hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor .

Applications in Drug Development

This compound is utilized in the synthesis of various therapeutic agents:

-

Angiotensin II Receptor Antagonists :

- Azilsartan : Used for treating high blood pressure.

- Candesartan Cilexetil : Another antihypertensive agent that blocks angiotensin II receptors.

- Antimicrobial Agents :

Case Studies and Research Findings

Several studies have explored the biological implications and applications of this compound:

-

Synthesis and Biological Evaluation :

- A study demonstrated the synthesis of derivatives from this compound that showed significant binding affinity to angiotensin II receptors, indicating potential for further development into therapeutic agents for cardiovascular diseases.

-

Antimicrobial Activity :

- Research highlighted that derivatives generated from the reduction of the nitro group exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics.

-

Functional Materials :

- Investigations into the use of this compound as a building block for functional materials have shown promise in creating novel compounds with unique properties beneficial for various applications in material science.

Propiedades

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCBXLQKKUBOGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.